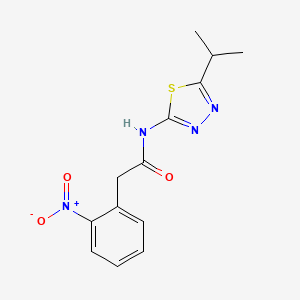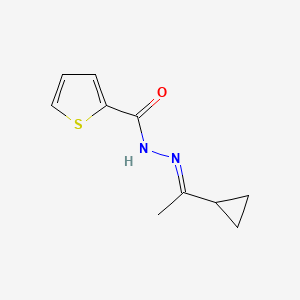
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, scientific research has revealed a range of potential benefits of curcumin in various fields, including medicine, agriculture, and food science.
作用机制
The mechanism of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin can also bind to and inhibit enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Curcumin has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It can also improve brain function, reduce the risk of heart disease, and improve insulin sensitivity in diabetes.
实验室实验的优点和局限性
Curcumin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, its low bioavailability and poor solubility in water can limit its effectiveness in some experiments. Additionally, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can interact with other compounds and enzymes, which can complicate its effects in some studies.
未来方向
There are several potential future directions for research on 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione. These include investigating its potential as a therapeutic agent in various diseases, developing new methods for improving its bioavailability, and exploring its potential as a natural food preservative and additive. Additionally, research on the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its interactions with other compounds can provide new insights into its potential therapeutic properties.
In conclusion, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is a natural compound with a range of potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising research tool for investigating various diseases. However, its limitations in terms of bioavailability and solubility must be taken into account when designing experiments. Further research is needed to fully understand the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its potential applications in various fields.
合成方法
Curcumin can be synthesized through various methods, including extraction from turmeric root, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric root, which involves boiling and drying the root before extracting the 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione using solvents such as ethanol or acetone.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Research has shown that 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
属性
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-5-3-4-6-13(11)16(19)10-17(20)14-9-12(21-2)7-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSKMHKLINOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)